molecular formula C20H26N4O2S B2680724 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide CAS No. 1203171-72-5

1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2680724
CAS No.: 1203171-72-5
M. Wt: 386.51
InChI Key: XZRGOGXIWAYCQG-UHFFFAOYSA-N
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Description

1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives.

    Attachment of the thiazole ring: This can be done through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate with 3,5-dimethylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and thiazole derivatives.

    Similar compounds: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-13-8-14(2)10-17(9-13)22-18(25)12-24-6-4-16(5-7-24)19(26)23-20-21-11-15(3)27-20/h8-11,16H,4-7,12H2,1-3H3,(H,22,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRGOGXIWAYCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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